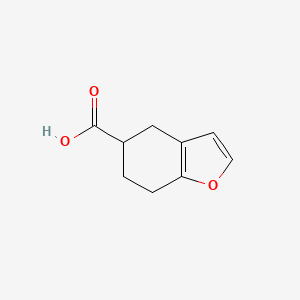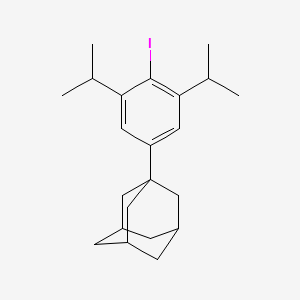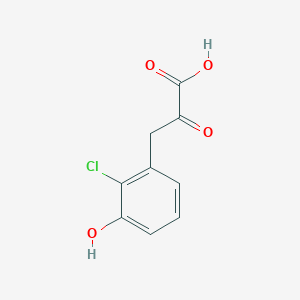
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7ClO4 It is characterized by the presence of a chloro group, a hydroxy group, and a ketone group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid typically involves the chlorination of a suitable phenolic precursor followed by oxidation and subsequent functional group transformations. One common method involves the chlorination of 2-hydroxyacetophenone using thionyl chloride or phosphorus pentachloride to introduce the chloro group. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent adducts with target proteins.
類似化合物との比較
Similar Compounds
2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid: Similar structure with an amino group instead of a ketone group.
2-Fluoro-3-(2-chloro-5-hydroxyphenyl)propanoic acid: Similar structure with a fluoro group instead of a ketone group.
Uniqueness
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a chloro and a hydroxy group on the phenyl ring, along with a ketone group
特性
分子式 |
C9H7ClO4 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC名 |
3-(2-chloro-3-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChIキー |
GDFNYLVXLUMHBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)Cl)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


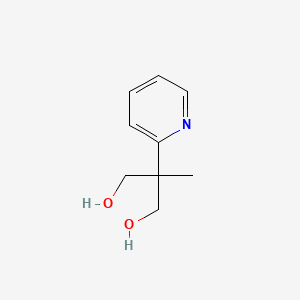
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

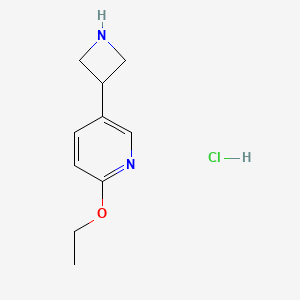
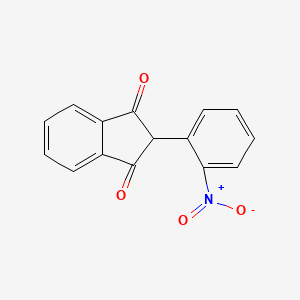
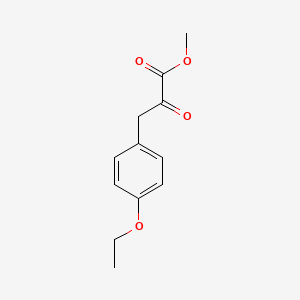
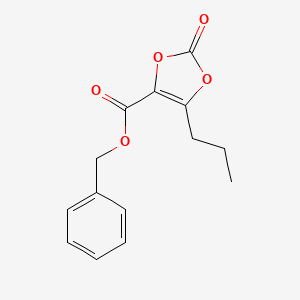

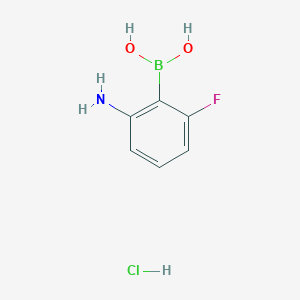
![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
